Pyrrolidine-2,3-dione
Overview
Description
Pyrrolidine-2,3-dione is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colourless liquid that is miscible with water and most organic solvents . This γ-lactam structure is an important scaffold which can be found in many pharmaceutical active natural products and synthetic medicinal compounds .
Synthesis Analysis
Pyrrolidine-2,3-dione can be synthesized by heating a mixture of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The synthesis also involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Pyrrolidine-2,3-dione is a five-membered heterocyclic ring containing four carbon and one nitrogen atoms .Chemical Reactions Analysis
Pyrrolidine-2,3-dione is a versatile scaffold for novel biologically active compounds . It has been used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis
Pyrrolidine-2,3-dione is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It is a cyclic secondary amine with ammonia-like odor .Scientific Research Applications
Synthesis and Chemical Applications
Pyrrolidine-2,3-dione has been a subject of interest in synthetic chemistry. Studies have focused on its preparation and potential uses in synthesis. For example, it was prepared by different routes, and its hydrolysis product, 4-amino-2-oxobutyric acid, was identified (Sundberg, Pearce, & Laurino, 1986). Additionally, research has been conducted on the biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones, highlighting their potential in creating new all-carbon quaternary stereocenters (Shahedi et al., 2023).
Medicinal Chemistry and Drug Development
Pyrrolidine-2,3-dione derivatives have shown promise in medicinal chemistry and drug development. A significant application has been the discovery of these derivatives as novel inhibitors of P. aeruginosa PBP3, offering potential in combating multidrug-resistant bacterial strains (López-Pérez et al., 2021). Furthermore, there's research on the synthesis and evaluation of anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-dione, indicating its utility in developing new antiepileptic drugs (Rybka et al., 2017).
Bioactivity and Pharmacological Studies
Studies have been conducted to explore the bioactivity of pyrrolidine-2,3-dione derivatives. For instance, novel 3-(1-hydroxyethylidene)-5-substituted-pyrrolidine-2,4-dione derivatives were synthesized and showed noticeable herbicidal activities (Han et al., 2012). Additionally, computational simulations have identified pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex, potentially offering therapeutic avenues for Alzheimer’s pathology (Zeb et al., 2019).
Material Science and Organic Synthesis
In material science and organic synthesis, pyrrolidine-2,3-dione and its derivatives have been utilized in various applications. Research has focused on their role in the synthesis of complex organic structures and as important scaffolds. For example, studies have shown the conversion of pyrrolidine-2,5-dione to maleimide, indicating their significance in organic synthesis and material science (Yan et al., 2018).
Safety And Hazards
Future Directions
The discovery of the Pyrrolidine-2,3-dione class of inhibitors brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa . It is also a promising building block for electrochromic conjugated polymers, and probably other organic electronics .
properties
IUPAC Name |
pyrrolidine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYXSLAAXZTRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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